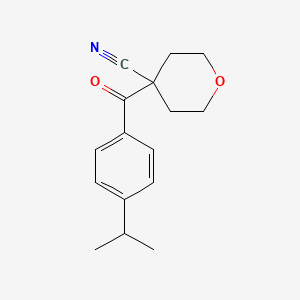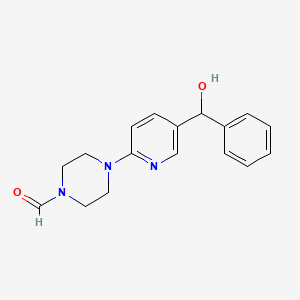
4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one is a heterocyclic organic compound. It contains a pyrimidine ring substituted with amino, bromo, and fluorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a β-diketone, the pyrimidine ring can be formed through cyclization reactions.
Introduction of Substituents: The amino, bromo, and fluorophenyl groups can be introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while the amino group can be introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions could target the bromo or fluorophenyl groups, potentially leading to dehalogenation.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromo or fluorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could produce a variety of substituted pyrimidines.
Aplicaciones Científicas De Investigación
4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of antiviral or anticancer agents.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one: Similar structure with a different position of the fluorophenyl group.
4-Amino-5-chloro-1-(3-fluorophenyl)pyrimidin-2(1H)-one: Chlorine instead of bromine.
4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one: Chlorine instead of fluorine.
Uniqueness
The specific combination of substituents in 4-Amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one may confer unique properties, such as specific binding affinities or reactivity profiles, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C10H7BrFN3O |
|---|---|
Peso molecular |
284.08 g/mol |
Nombre IUPAC |
4-amino-5-bromo-1-(3-fluorophenyl)pyrimidin-2-one |
InChI |
InChI=1S/C10H7BrFN3O/c11-8-5-15(10(16)14-9(8)13)7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,16) |
Clave InChI |
DJARLQCXOUWRIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N2C=C(C(=NC2=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


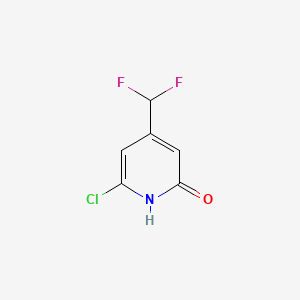



![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)

![5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
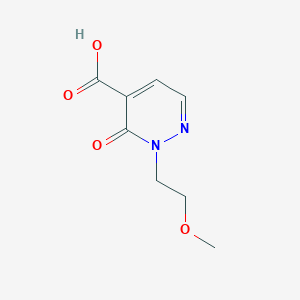
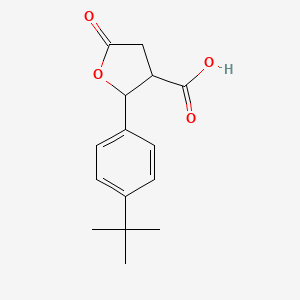


![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11788408.png)
